

# Para Red (Pigment Red 1) chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Para Red (Pigment Red 1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of **Para Red**, also known as Pigment Red 1.

### Introduction

**Para Red** (C.I. Pigment Red 1) is a synthetic monoazo pigment, recognized as one of the first azo dyes to be produced on a technical scale around 1885.[1] Chemically identified as 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol, it is formed through the diazotization of p-nitroaniline and subsequent azo coupling with  $\beta$ -naphthol.[2][3]

Historically, **Para Red** was used to dye cellulose fabrics a brilliant red color; however, its poor fastness and tendency to bleed have led to its replacement by more durable pigments in many applications.[2][4][5] It sees continued use in lower-cost printing inks, paints, paper coatings, and the coloring of polymers.[1][3][6] From a toxicological standpoint, there are concerns that reductive cleavage of the azo bond can liberate aromatic amines, and it is considered a potential genotoxic carcinogen.[1][7]



### **Chemical Structure and Identification**

The chemical identity of **Para Red** is defined by an azo bridge linking a p-nitrophenyl group to a 2-naphthol group.

Caption: Chemical Structure of Para Red (Pigment Red 1).

Table 1: Chemical Identifiers for Para Red

Identifier	Value	Reference(s)	
IUPAC Name	1-[(E)-(4- Nitrophenyl)diazenyl]naphthale n-2-ol	[2]	
Synonyms	Paranitraniline red, C.I. 12070, 1-(4-Nitrophenylazo)-2- naphthol	[4][8]	
CAS Number	6410-10-2	[4][5][9]	
Molecular Formula	C16H11N3O3	[5][9]	
Molecular Weight	293.28 g/mol	[8][9]	
InChI Key	WOTPFVNWMLFMFW- ISLYRVAYSA-N	[4][9]	

## **Physicochemical and Spectral Properties**

Para Red is a red solid powder.[10] Its properties are summarized below.

Table 2: Physicochemical and Spectral Properties of Para Red

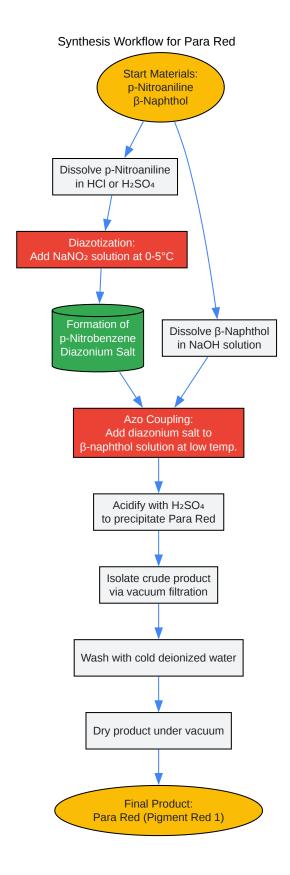


Property	Value	Reference(s)		
Appearance	Red solid powder	[10]		
Melting Point	248-252 °C	[2][4][5]		
Relative Density	1.47 - 1.50 g/cm <sup>3</sup>	[6]		
UV-Vis λmax	488 nm			
Solubility	Insoluble in water and ethanol.  [5] Slightly soluble in hot toluene and boiling ethanol.[6] Soluble in organic solvents.  [10]	[5][6][10]		
Color in Acid/Base	Magenta in concentrated H <sub>2</sub> SO <sub>4</sub> ; Vermilion in concentrated HNO <sub>3</sub> ; Purple in alcoholic KOH.	[6]		

## **Synthesis Pathway**

The synthesis of **Para Red** is a classic example of an azo coupling reaction. It involves two primary stages: the diazotization of a primary aromatic amine (p-nitroaniline) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound ( $\beta$ -naphthol).[2][11][12]





Click to download full resolution via product page

Caption: General workflow for the synthesis of **Para Red**.



# Experimental Protocols Synthesis of Para Red

This protocol is based on methodologies described in the literature.[12][13][14] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

### Materials:

- p-Nitroaniline (1.0 g, ~7.2 mmol)
- 1M Sulfuric Acid (or 3M HCl)
- Sodium Nitrite (NaNO<sub>2</sub>) (0.5 g, ~7.2 mmol)
- 2-Naphthol (β-Naphthol) (1.0 g, ~7.0 mmol)
- 2.5M Sodium Hydroxide (NaOH)
- · Deionized water
- Ice

### Procedure:

- · Preparation of Diazonium Salt:
  - In a flask, dissolve 1.0 g of p-nitroaniline in 10-15 mL of 1M sulfuric acid (or 3M HCl),
     warming gently if necessary to achieve full dissolution.[13][14]
  - Cool the resulting solution in an ice-water bath to 0-5°C.[13]
  - Prepare a solution of 0.5 g sodium nitrite in 2-10 mL of deionized water.[12][13]
  - Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature below 5°C and stirring continuously. The formation of the diazonium salt is indicated.[12]



- Preparation of Coupling Component:
  - In a separate beaker, dissolve 1.0 g of 2-naphthol in 10-15 mL of 2.5M sodium hydroxide solution.[12]
  - Cool this solution in an ice-water bath.
- Azo Coupling Reaction:
  - Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[12] A bright red precipitate of Para Red will form immediately.
  - Continue stirring the mixture in the ice bath for several minutes (e.g., 30 minutes) to ensure the reaction goes to completion.[14]
- Isolation and Purification:
  - Acidify the mixture with 1M sulfuric acid to ensure complete precipitation of the pigment.
     [12][14]
  - Isolate the solid product by vacuum filtration using a Buchner funnel.
  - Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts or acids.[13]
  - Dry the purified Para Red in a vacuum oven at approximately 50°C for 2-24 hours.[12]
     The expected melting point of the product is 248-252°C.[12]

## Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the detection and quantification of **Para Red**, particularly in food matrices.[15]

### Instrumentation & Conditions:

Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

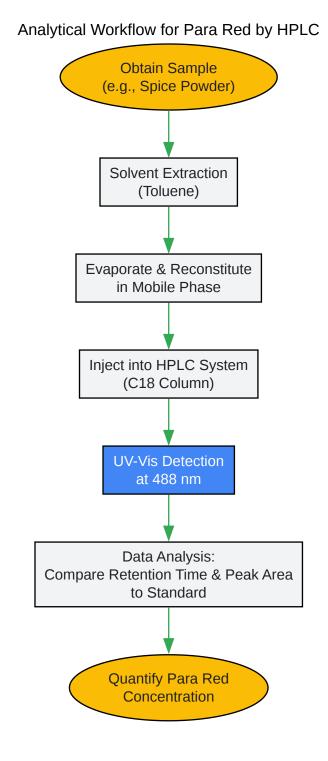


- Column: Reverse-phase C18 column.
- Mobile Phase: Isocratic elution with a mixture of deionized water (containing 0.34 g/L KH<sub>2</sub>PO<sub>4</sub>) and methanol (containing 1.01 g/L tetraethylammonium bromide) in a 20:80 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis detector set to 488 nm.[15]
- Retention Time: Approximately 15 to 20 minutes under these conditions.[15]

Sample Preparation Protocol (for solid matrices like spices):

- Extraction: Extract a known weight of the homogenized sample with a suitable solvent like toluene, in which Para Red is soluble.[15]
- Cleanup (if necessary): The extract may be cleaned using solid-phase extraction (SPE) to remove interfering substances.
- Solvent Exchange: Evaporate the toluene extract to dryness and reconstitute the residue in the mobile phase (methanol/water mixture) for injection.[15]
- Analysis: Inject the prepared sample into the HPLC system and compare the retention time and peak area to that of a certified Para Red standard for identification and quantification.





Click to download full resolution via product page

Caption: HPLC analytical workflow for Para Red.

## **Safety and Toxicology**

Para Red is classified as a hazardous substance and requires careful handling.



Table 3: GHS Hazard Information for Para Red

Hazard Class	Hazard Statement	GHS Code	Reference(s)
Skin Irritation	Causes skin irritation	H315	[4][16][17]
Eye Irritation	Causes serious eye irritation	H319	[4][16][17]
Respiratory Irritation	May cause respiratory irritation	H335	[4][16][17]

### **Toxicological Summary:**

- Para Red is considered potentially genotoxic and possibly carcinogenic.[7][16]
- It is not permitted for use in foodstuffs in the European Union.[7]
- Ingestion may cause cyanosis, while inhalation and skin contact can lead to irritation.[5] The
  material may cause respiratory irritation, and prolonged exposure could lead to asthma-like
  symptoms.[18]
- Entry into the bloodstream through cuts or abrasions may produce systemic injury.[18]

## **Applications and Limitations**

While historically significant, the applications of **Para Red** are now limited by its performance characteristics.

- Primary Applications: Used in printing inks, paper coatings, wallpapers, and water-based paints where high fastness is not a critical requirement.[1][3] It is also used for coloring rubber and polyethylene products.[3]
- Limitations: The pigment has poor solvent resistance and only fair lightfastness, which is further reduced when mixed with titanium dioxide.[6] It is sensitive to acids and alkalis.[6] In textiles, it is not considered fast as it can be washed away easily.[2][4]



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. carla-hd.de [carla-hd.de]
- 2. Para\_Red [chemeurope.com]
- 3. Pigment Red 1 [dyestuffintermediates.com]
- 4. Para red Wikipedia [en.wikipedia.org]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. Para Red [chembk.com]
- 7. Para Red Hazardous Agents | Haz-Map [haz-map.com]
- 8. Para Red | C16H11N3O3 | CID 22917 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Organic Chemistry Labs: Preparation of Para Red and Related Azo dyes [ochemisty.blogspot.com]
- 12. scispace.com [scispace.com]
- 13. Overcoming Organic Chemistry: Color and Para Red [overcomingochem.blogspot.com]
- 14. researchgate.net [researchgate.net]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. Pigment Red 1 PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Para Red (Pigment Red 1) chemical structure and properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057189#para-red-pigment-red-1-chemical-structureand-properties]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com